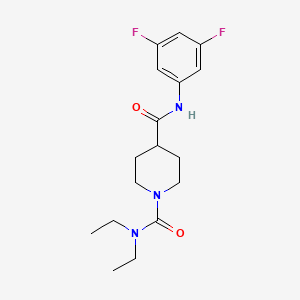![molecular formula C16H28N6O2S B5348162 4-(4-methyl-1-piperazinyl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5348162.png)
4-(4-methyl-1-piperazinyl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methyl-1-piperazinyl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine, also known as PMSF or phenylmethylsulfonyl fluoride, is a chemical compound widely used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in many biological processes. In
作用机制
4-(4-methyl-1-piperazinyl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine works by irreversibly binding to the active site of serine proteases, thereby blocking their activity. The binding occurs through the formation of a covalent bond between the serine residue in the active site of the enzyme and the fluoromethyl group of this compound. This covalent bond prevents the enzyme from interacting with its substrate, effectively inhibiting its activity.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin. This compound has also been shown to inhibit the activity of some lipases and esterases. In addition, this compound has been shown to affect the activity of some ion channels and transporters.
实验室实验的优点和局限性
4-(4-methyl-1-piperazinyl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine has several advantages for lab experiments. It is a potent and specific inhibitor of serine proteases, making it a valuable tool for studying the role of these enzymes in biological processes. This compound is also relatively stable and easy to handle, making it a convenient reagent for many experiments.
However, this compound also has some limitations. It is an irreversible inhibitor, which means that its effects cannot be reversed once it has bound to the enzyme. This can make it difficult to study the kinetics of enzyme inhibition using this compound. In addition, this compound can react with other nucleophiles in the sample, leading to the formation of unwanted byproducts.
未来方向
There are several future directions for research on 4-(4-methyl-1-piperazinyl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine. One area of interest is the development of more specific inhibitors of serine proteases. While this compound is a potent inhibitor of many serine proteases, it can also inhibit other enzymes and ion channels. Developing more specific inhibitors could help to better understand the role of individual serine proteases in biological processes.
Another area of interest is the development of new methods for studying enzyme inhibition. While this compound is a valuable tool for studying enzyme inhibition, it has some limitations. Developing new methods for studying enzyme inhibition could help to overcome some of these limitations and provide new insights into the mechanisms of enzyme inhibition.
Conclusion
In conclusion, this compound is a valuable tool for studying the role of serine proteases in biological processes. It is a potent and specific inhibitor of these enzymes, and has been used in a wide range of experiments. While this compound has some limitations, it remains an important reagent for many researchers. Future research on this compound could lead to the development of more specific inhibitors of serine proteases and new methods for studying enzyme inhibition.
合成方法
4-(4-methyl-1-piperazinyl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine can be synthesized by reacting phenylmethylsulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then treated with 4-methylpiperazine and 4-propylsulfonylpiperazine to obtain the final compound. The purity of this compound can be improved by recrystallization from ethanol.
科学研究应用
4-(4-methyl-1-piperazinyl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine is widely used in scientific research as an inhibitor of serine proteases. It is often used to study the role of serine proteases in various biological processes, including blood coagulation, fibrinolysis, and inflammation. This compound is also used to inhibit proteolysis during protein purification and to prevent proteolytic degradation of proteins during cell lysis.
属性
IUPAC Name |
4-(4-methylpiperazin-1-yl)-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N6O2S/c1-3-12-25(23,24)22-10-8-21(9-11-22)16-13-15(17-14-18-16)20-6-4-19(2)5-7-20/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUFICDHRIBHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-biphenyl-4-yl-5-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5348085.png)

![N,N-dimethyl-7-(3-methyl-2-phenoxybutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5348100.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5348113.png)
![4-[5-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5348118.png)
![5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide](/img/structure/B5348120.png)

![6-[2-(2-chlorophenyl)vinyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5348145.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B5348148.png)
![4-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5348170.png)
![4-[1-(6-methoxypyridin-3-yl)-1H-imidazol-2-yl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5348171.png)
![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5348176.png)
![4-(2-pyridin-3-ylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5348189.png)
![1-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine](/img/structure/B5348197.png)